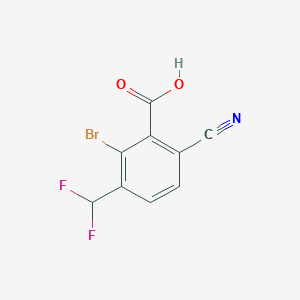
2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid
描述
2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid is a versatile organic compound characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the halogenation of benzoic acid derivatives followed by cyano and difluoromethyl group introduction.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium iodide (NaI) or Grignard reagents are used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Alkyl or aryl-substituted benzoic acids.
科学研究应用
2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid finds applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential as a precursor for drug development, particularly in designing new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Its unique properties make it valuable in material science and the development of advanced polymers.
作用机制
The mechanism by which 2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
相似化合物的比较
2-Bromo-6-cyano-3-(difluoromethyl)benzoic acid is unique due to its combination of functional groups. Similar compounds include:
2-Bromo-6-(difluoromethyl)pyridine: Lacks the cyano and carboxylic acid groups.
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid: Similar structure but with an additional acetic acid group.
属性
IUPAC Name |
2-bromo-6-cyano-3-(difluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-7-5(8(11)12)2-1-4(3-13)6(7)9(14)15/h1-2,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHFXUHTBMJVSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(=O)O)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


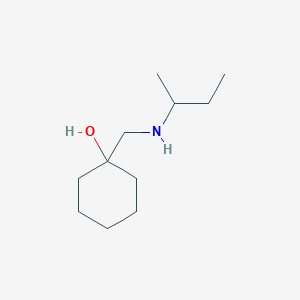




![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)

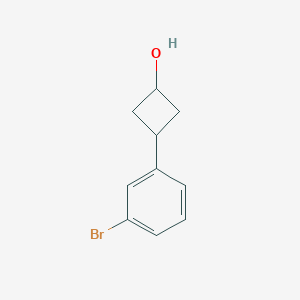
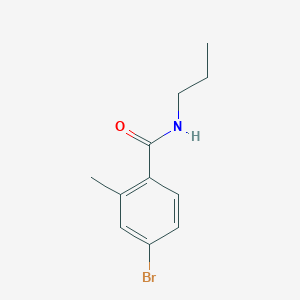
![3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530233.png)
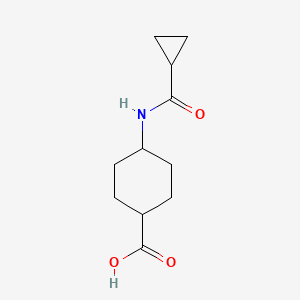

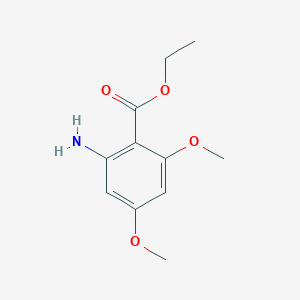
![2-[(2-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B1530238.png)
